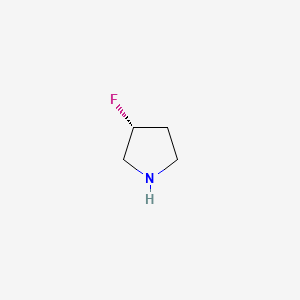

(R)-3-Fluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987336 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679431-51-7 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the known physical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its application in a typical drug discovery workflow.

Core Physical Properties

The physical characteristics of this compound hydrochloride are essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClFN | [1][2][3] |

| Molecular Weight | 125.57 g/mol | [1][2][3] |

| Appearance | White to light brown or pale pink crystalline powder | [4] |

| Melting Point | 179-186 °C | [1] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | |

| Solubility | Soluble in water and polar solvents like methanol. Quantitative data in a range of solvents is not extensively reported. | [5][6] |

| Optical Rotation | [α]²⁰/D = -8.0° (c=4 in methanol) |

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and quality control. The following sections detail the standard methodologies for measuring the key physical parameters of this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.

-

Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

-

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like this compound hydrochloride, confirming the enantiomeric purity.

Principle: A solution of the chiral compound is placed in a polarimeter, and the angle to which it rotates the plane of polarized light is measured.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other specified light source

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound hydrochloride (e.g., 400 mg for a concentration of c=4 in 10 mL of methanol).

-

Dissolve the compound in a high-purity solvent (e.g., methanol) in a volumetric flask and dilute to the mark. Ensure the solution is homogeneous.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.

-

Zero the instrument according to the manufacturer's instructions.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation angle (α). The measurement should be taken at a constant temperature, typically 20 °C.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Drug Discovery Workflow

This compound hydrochloride is a valuable building block in the synthesis of novel drug candidates. The following diagram illustrates a simplified workflow where this compound is utilized in the lead optimization phase of drug discovery.

Caption: Drug discovery workflow with a focus on lead optimization.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for this compound hydrochloride. A thorough understanding of these properties is fundamental for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the effective and safe utilization of this important synthetic building block. While comprehensive quantitative data on boiling point and solubility remain to be fully elucidated in publicly available literature, the information provided herein serves as a valuable resource for its application in the laboratory.

References

- 1. ossila.com [ossila.com]

- 2. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 136725-53-6 | (S)-3-Fluoro-pyrrolidine hydrochloride [fluoromart.com]

- 6. CAS 136725-53-6: S-(+)-3-Fluoropyrrolidine hydrochloride [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of (R)-3-Fluoropyrrolidine Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound free base. Two principal, stereospecific strategies are detailed: the fluorination of N-Boc-(3S)-3-hydroxypyrrolidine and a multi-step synthesis originating from (S)-4-Chloro-3-hydroxybutyronitrile. This document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the practical synthesis of this important compound.

Introduction

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals. Consequently, chiral 3-fluoropyrrolidine, particularly the (R)-enantiomer, has emerged as a highly sought-after intermediate in drug discovery and development. This guide focuses on providing a detailed technical overview of the most reliable and scalable methods for its synthesis.

Synthetic Route 1: From N-Boc-(3S)-3-hydroxypyrrolidine

This synthetic approach leverages the commercially available and enantiomerically pure N-Boc-(3S)-3-hydroxypyrrolidine. The synthesis involves two key steps: a stereoinvertive fluorination of the hydroxyl group, followed by the deprotection of the Boc group to yield the target free base.

Overall Reaction Scheme

Caption: Synthetic workflow from N-Boc-(3S)-3-hydroxypyrrolidine.

Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-3-fluoropyrrolidine

The fluorination of N-Boc-(3S)-3-hydroxypyrrolidine proceeds with inversion of stereochemistry. Common fluorinating agents for this transformation include Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Using DAST:

-

Procedure: To a solution of N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add DAST (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

-

-

Using Deoxo-Fluor®:

-

Procedure: In a similar setup to the DAST protocol, dissolve N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM. At 0 °C, add Deoxo-Fluor® (1.5 eq) dropwise. The reaction is typically stirred at room temperature for 4-6 hours.

-

Work-up: The reaction is quenched and worked up in the same manner as the DAST procedure.

-

Step 2: Deprotection to this compound Free Base

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

-

Procedure: Dissolve N-Boc-(R)-3-fluoropyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) or trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA). Stir the solution at room temperature for 1-3 hours.

-

Work-up: The solvent and excess acid are removed under reduced pressure. To obtain the free base, the resulting hydrochloride salt is dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12. The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ether). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the this compound free base.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Fluorination | N-Boc-(3S)-3-hydroxypyrrolidine | DAST or Deoxo-Fluor® | DCM | -78 to RT | 4-16 | 60-85 | >95 |

| Deprotection & Neutralization | N-Boc-(R)-3-fluoropyrrolidine | HCl in Dioxane or TFA in DCM, then NaOH | Dioxane/DCM | RT | 1-3 | 85-95 | >98 |

Synthetic Route 2: From (S)-4-Chloro-3-hydroxybutyronitrile

This route provides a scalable synthesis of this compound from the readily available (S)-4-Chloro-3-hydroxybutyronitrile. The synthesis involves protection of the hydroxyl group, reduction of the nitrile and in-situ cyclization, fluorination, and final deprotection.

Overall Reaction Scheme

Caption: Synthetic workflow from (S)-4-Chloro-3-hydroxybutyronitrile.

Experimental Protocols

Step 1: Synthesis of (S)-3-Hydroxypyrrolidine

-

Procedure: (S)-4-chloro-3-hydroxybutyronitrile is subjected to catalytic hydrogenation. A solution of the nitrile in methanol is treated with Raney Nickel under a hydrogen atmosphere (50-100 psi) at elevated temperature (50-70 °C). This one-pot reaction achieves both the reduction of the nitrile to the primary amine and the subsequent intramolecular cyclization to form (S)-3-hydroxypyrrolidine.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: N-Protection of (S)-3-Hydroxypyrrolidine

-

Procedure: The crude (S)-3-hydroxypyrrolidine is dissolved in a suitable solvent like DCM or a mixture of dioxane and water. A base such as triethylamine or sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-(S)-3-hydroxypyrrolidine.

Step 3 & 4: Fluorination and Deprotection

The subsequent fluorination of N-Boc-(S)-3-hydroxypyrrolidine and the final deprotection step are carried out as described in Section 2.2 .

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Reduction & Cyclization | (S)-4-Chloro-3-hydroxybutyronitrile | H₂, Raney Ni | Methanol | 50-70 | 12-24 | 70-85 | >95 |

| N-Protection | (S)-3-Hydroxypyrrolidine | Boc₂O, Triethylamine | DCM | RT | 2-4 | 90-98 | >97 |

| Fluorination | N-Boc-(S)-3-hydroxypyrrolidine | DAST or Deoxo-Fluor® | DCM | -78 to RT | 4-16 | 60-85 | >95 |

| Deprotection & Neutralization | N-Boc-(R)-3-fluoropyrrolidine | HCl in Dioxane or TFA in DCM, then NaOH | Dioxane/DCM | RT | 1-3 | 85-95 | >98 |

Purification and Characterization of this compound Free Base

The final product is typically a low-boiling liquid and can be purified by fractional distillation under reduced pressure. Characterization is performed using standard analytical techniques:

-

¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

-

Chiral HPLC or GC: To determine the enantiomeric purity.

-

Mass Spectrometry: To confirm the molecular weight.

Conclusion

The synthesis of this compound free base can be reliably achieved through well-established synthetic routes. The choice between the two primary methods detailed in this guide will depend on factors such as the availability of starting materials, scalability requirements, and the desired overall efficiency. The protocol starting from N-Boc-(3S)-3-hydroxypyrrolidine is more direct, while the route from (S)-4-Chloro-3-hydroxybutyronitrile offers a potentially more cost-effective solution for large-scale production. Both methods, when executed with care, provide access to this valuable chiral building block in high yield and purity.

A Technical Guide to the Solubility of (R)-3-Fluoropyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Fluoropyrrolidine, a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a detailed experimental protocol for determining its solubility, alongside an estimation of its qualitative solubility based on the known properties of its parent compound, pyrrolidine.

Introduction to this compound

This compound is a chiral fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its structural features, including the presence of a fluorine atom and a secondary amine, significantly influence its physicochemical properties, such as solubility, which in turn impacts its handling, formulation, and bioavailability in drug discovery and development.[2]

Estimated Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. These estimations are based on the general principle of "like dissolves like" and the known properties of pyrrolidine.[6]

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The polar N-H and C-F bonds, along with the lone pair on the nitrogen, can participate in hydrogen bonding and strong dipole-dipole interactions with protic solvents.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of this compound should allow for favorable dipole-dipole interactions with these solvents.[8] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the pyrrolidine ring has non-polar character, the presence of the polar C-F and N-H bonds will likely limit its solubility in highly non-polar solvents. Some solubility might be observed in moderately non-polar solvents like diethyl ether due to the potential for some dipole-induced dipole interactions.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be suitable solvents for this compound. |

Note: This table presents an estimation and should be confirmed by experimental determination.

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if appropriate

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze both the calibration standards and the filtered sample solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the logical relationship for predicting the solubility of this compound.

Caption: Logical relationship governing the solubility of this compound in organic solvents.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests it is likely soluble in a range of polar organic solvents. For drug development and research applications requiring precise solubility values, the detailed shake-flask method provided in this guide is recommended. Understanding and experimentally determining the solubility of this compound is a crucial step in harnessing its full potential as a versatile chemical building block.

References

- 1. ossila.com [ossila.com]

- 2. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]

- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. scent.vn [scent.vn]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to (R)-3-Fluoropyrrolidine: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine is a chiral fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the unique electronic properties of the fluorine atom, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in the development of kinase and phosphodiesterase inhibitors.

Chemical and Physical Properties

This compound is most commonly available and handled as its hydrochloride salt for improved stability and ease of handling. The free base can be generated in situ for chemical reactions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₄H₈FN | C₄H₉ClFN[1] |

| Molecular Weight | 89.11 g/mol | 125.57 g/mol [1] |

| CAS Number | 136725-54-7 (Parent) | 136725-55-8[1] |

| Appearance | - | White to off-white solid |

| Melting Point | - | 179-186 °C[1] |

| Optical Activity | - | [α]20/D -8.0°, c = 4 in methanol[1] |

| Solubility | - | Soluble in water and methanol |

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the fluorination of a protected (S)-3-hydroxypyrrolidine derivative, followed by deprotection. This stereoinvertive process ensures the desired (R)-enantiomer.

Experimental Protocol: Synthesis from N-Boc-(3S)-3-hydroxypyrrolidine

This protocol is based on a patented process and represents a scalable route to the target compound.

Step 1: Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine

-

To a solution of N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent (e.g., Deoxofluor® or XtalFluor-E®) (1.2-1.5 eq.) at a reduced temperature (e.g., -78 °C).

-

Slowly warm the reaction mixture to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-3-fluoropyrrolidine.

Step 2: Deprotection of N-Boc-(R)-3-fluoropyrrolidine

-

Dissolve the crude N-Boc-(R)-3-fluoropyrrolidine in a suitable solvent (e.g., methanol or dioxane).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) (2-3 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether) to precipitate the product.

-

Filter the solid, wash with the solvent, and dry under vacuum to afford this compound hydrochloride as a solid.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of inhibitors targeting enzymes implicated in cancer and neurological disorders.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is associated with various cancers, making them attractive targets for cancer therapy. This compound has been incorporated into imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[1]

Caption: Aurora Kinase A Signaling Pathway and Inhibition.

Inhibition of Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for signal transduction in the brain.[2] PDE10A is highly expressed in the striatum and is a target for the treatment of schizophrenia and other neuropsychiatric disorders. This compound is utilized in the synthesis of potent and selective PDE10A inhibitors.[1]

Caption: PDE10A-mediated cAMP Signaling and Inhibition.

Experimental Workflow: Amide Coupling

A primary application of this compound is in the formation of amide bonds with carboxylic acids to generate more complex molecules. The following is a general workflow for such a coupling reaction.

General Protocol for Amide Bond Formation

-

Amine Preparation: If starting with this compound hydrochloride, neutralize it to the free base by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, DMF).

-

Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent. Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the solution of the this compound free base (1.0-1.2 eq.) to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Caption: General Experimental Workflow for Amide Coupling.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex and biologically active molecules. Its incorporation into drug candidates has shown promise in modulating the activity of important therapeutic targets such as Aurora kinases and PDE10A. The synthetic routes to this compound are well-established, and its application in standard chemical transformations like amide coupling is straightforward, making it an accessible and powerful tool for medicinal chemists and drug development professionals.

References

In-Depth Conformational Analysis of (R)-3-Fluoropyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine is a valuable building block in medicinal chemistry, where the introduction of a fluorine atom can significantly influence the molecule's conformation and, consequently, its biological activity. A thorough understanding of its conformational landscape is paramount for rational drug design. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. Key aspects covered include the pyrrolidine ring puckering, the influence of the gauche effect, and the dynamics of nitrogen inversion. Detailed experimental and computational protocols are provided to facilitate further research and application in drug development.

Introduction

The five-membered pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals. Its non-planar structure allows it to adopt various puckered conformations, which can be modulated by substituents. Fluorine, with its unique electronic properties and small steric footprint, is a popular substituent in medicinal chemistry to fine-tune a molecule's physicochemical and pharmacological properties. In this compound, the stereospecific placement of the fluorine atom introduces distinct conformational biases that are critical to its interaction with biological targets.

This guide delves into the intricate conformational isomerism of this compound, focusing on the interplay of steric and stereoelectronic effects that govern its three-dimensional structure.

Pyrrolidine Ring Puckering

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common descriptions of pyrrolidine puckering are the envelope (C_s symmetry) and twist (C_2 symmetry) conformations. For substituted pyrrolidines like this compound, the position of the substituent relative to the mean plane of the ring is a key determinant of the preferred conformation. The two primary puckering modes are designated as Cγ-exo and Cγ-endo.

-

Cγ-exo: The Cγ carbon (C3 in this case) is puckered out of the plane on the opposite side of the Cα and Cβ substituents.

-

Cγ-endo: The Cγ carbon is puckered out of the plane on the same side as the Cα and Cβ substituents.

The conformational equilibrium between these puckered forms is a central aspect of the conformational analysis of this compound.

The Gauche Effect

A primary driver of the conformational preference in this compound is the gauche effect. This stereoelectronic effect describes the tendency of a molecule to adopt a conformation where vicinal electronegative substituents have a gauche (approximately 60° dihedral angle) relationship rather than an anti (180° dihedral angle) one. In the context of 3-fluoropyrrolidines, the key interaction is between the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring.

Studies have shown that the gauche effect plays a significant role in stabilizing the Cγ-exo conformation of 3-fluoropyrrolidines[1]. This preference arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σ_CH -> σ*_CF).

Nitrogen Inversion

Another important conformational process in this compound is nitrogen inversion, also known as pyramidal inversion. The nitrogen atom in the pyrrolidine ring is sp³-hybridized and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This pyramid can invert, passing through a planar transition state. This process interconverts two enantiomeric forms of the amine if the nitrogen substituents are different. In the case of this compound, nitrogen inversion leads to different orientations of the N-H bond (axial or equatorial relative to the ring), which in turn influences the overall conformation and potential intramolecular interactions.

Quantitative Conformational Analysis

A combination of experimental and computational methods is employed to quantify the conformational preferences of this compound.

Computational Energetics

Density Functional Theory (DFT) and higher-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) are powerful tools for calculating the relative energies of different conformers. Recent studies on 3-fluoropyrrolidine have provided valuable insights into its conformational energy landscape.

Table 1: Calculated Conformational Energies (ΔG⁰, kcal·mol⁻¹) and Populations (%) of 3-Fluoropyrrolidine Conformers [2]

| Conformer | B3LYP-D3BJ/6-311++G** (Gas Phase) | CCSD/DGTZVP (Gas Phase) | B3LYP-D3BJ/6-311++G** (Implicit DMSO) |

| cis-Twist (axial N-H) | 0.00 (45%) | 0.00 (43%) | 0.00 (55%) |

| trans-Envelope (equatorial N-H) | 0.22 (29%) | 0.26 (27%) | 0.31 (28%) |

| cis-Envelope (equatorial N-H) | 0.81 (10%) | 0.75 (11%) | 0.78 (11%) |

| trans-Twist (axial N-H) | 0.65 (16%) | 0.61 (19%) | 1.05 (6%) |

Note: The cis/trans nomenclature in the original study refers to the relationship between the fluorine and the nitrogen lone pair.

The data indicates that multiple conformations are closely spaced in energy, highlighting the flexibility of the pyrrolidine ring. The most stable conformer in both the gas phase and in a polar solvent (DMSO) is a cis-twist conformation with an axial N-H bond, which can be stabilized by an intramolecular F···H hydrogen bond[2].

NMR Spectroscopic Data

NMR spectroscopy is a primary experimental technique for studying the conformation of molecules in solution. Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. For this compound, both ³J(H,H) and ³J(H,F) couplings are crucial for elucidating the ring pucker.

Experimental and Computational Protocols

NMR Spectroscopy

A detailed NMR analysis of this compound would typically involve the following experiments:

-

¹H NMR: To determine chemical shifts and ³J(H,H) coupling constants.

-

¹⁹F NMR: To observe the fluorine chemical shift and its couplings to protons.

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 1D or 2D experiment to measure ¹H-¹⁹F through-space interactions, which can help differentiate between conformers[1].

Typical NMR Experimental Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: Deuterated chloroform (CDCl₃), methanol (CD₃OD), or dimethyl sulfoxide (DMSO-d₆).

-

Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.

-

Temperature: Room temperature, with variable temperature studies to investigate conformational equilibria.

-

Pulse Programs: Standard library pulse sequences for each experiment. For HOESY, optimized mixing times are crucial for observing the NOE buildup.

Computational Chemistry

Computational modeling of this compound conformations typically follows this workflow:

-

Conformational Search: Initial exploration of the potential energy surface to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: Each identified conformer is then optimized at a higher level of theory, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Transition State Search: To study the N-inversion barrier, a transition state search is performed to locate the planar transition state structure connecting the two inverting conformers. This is confirmed by the presence of a single imaginary frequency corresponding to the inversion motion.

-

Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between different conformational processes in this compound.

References

Spectroscopic and Spectrometric Characterization of (R)-3-Fluoropyrrolidine: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral compound (R)-3-Fluoropyrrolidine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic and spectrometric techniques for the structural elucidation and characterization of small organic molecules. The guide details plausible NMR and MS data, outlines comprehensive experimental protocols for data acquisition, and includes a workflow for the analytical characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for confirming its structure and stereochemistry. Due to the presence of a fluorine atom, characteristic splitting patterns arising from H-F and C-F couplings are observed.

¹H NMR Data

The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would exhibit signals corresponding to the protons at each position of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the protonated amine.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.30 - 5.50 | dtm | ¹JHF ≈ 50 Hz, J ≈ 7 Hz, J ≈ 3 Hz |

| H-2α, H-5α | 3.40 - 3.60 | m | |

| H-2β, H-5β | 3.20 - 3.40 | m | |

| H-4α | 2.20 - 2.40 | m | |

| H-4β | 2.00 - 2.20 | m | |

| NH₂⁺ | 9.0 - 10.0 | br s |

Note: The chemical shifts and coupling constants are plausible representative values and may vary based on the solvent and experimental conditions. The broad singlet for NH₂⁺ is typical for a protonated amine and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF). Carbons two or three bonds away will exhibit smaller coupling constants (²JCF and ³JCF).

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C-3 | 90.0 - 94.0 | ¹JCF ≈ 170-180 |

| C-2 | 50.0 - 54.0 | ²JCF ≈ 20-25 |

| C-5 | 48.0 - 52.0 | ³JCF ≈ 5-10 |

| C-4 | 35.0 - 39.0 | ²JCF ≈ 20-25 |

Note: These are estimated chemical shifts and coupling constants based on typical values for fluorinated aliphatic compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For a small molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization method that typically produces the protonated molecular ion.

The molecular formula of this compound hydrochloride is C₄H₉ClFN, with a molecular weight of 125.57 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺, where M is the free base (C₄H₈FN), is expected.

| m/z | Ion | Relative Abundance (%) |

| 90.0719 | [C₄H₉FN+H]⁺ | 100 |

| 70.0658 | [C₄H₈N]⁺ | 40 |

| 62.0454 | [C₃H₅FN-H]⁺ | 20 |

Note: The m/z values represent the exact mass of the ions. The fragmentation pattern and relative abundances are predictive and can vary depending on the instrument and ionization conditions. The fragment at m/z 70.0658 corresponds to the loss of HF from the protonated molecule.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as DSS or TSP for D₂O, or TMS for DMSO-d₆.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

ESI-MS Acquisition:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode.

Data Processing:

-

Process the raw data using the instrument's software.

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Identify any significant fragment ions.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural characterization of a small molecule like this compound using NMR and mass spectrometry.

Caption: Workflow for Small Molecule Characterization.

Chiral 3-Fluoropyrrolidine: A Technical Guide to its Discovery and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chiral 3-fluoropyrrolidine stands as a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable pharmacological properties to drug candidates. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can significantly enhance metabolic stability, modulate basicity, and influence binding interactions. This technical guide provides a comprehensive overview of the foundational synthetic routes to enantiomerically pure (R)- and (S)-3-fluoropyrrolidine, detailing the key chemical transformations, experimental protocols, and relevant quantitative data. The primary and most established pathway involves the deoxofluorination of readily available chiral 3-hydroxypyrrolidine precursors, a strategy that continues to be a mainstay in both academic and industrial settings.

The Genesis of a Key Building Block: The Precursor Approach

While a singular "discovery" paper for chiral 3-fluoropyrrolidine is not readily identifiable, its synthesis emerged from the logical progression of organofluorine chemistry and the demand for novel chiral building blocks in drug discovery. The most direct and historically significant route relies on the stereospecific conversion of chiral 3-hydroxypyrrolidine. This precursor is accessible from the chiral pool, often derived from natural amino acids like glutamic acid or hydroxyproline, ensuring a reliable source of enantiomerically pure starting material.

The pivotal transformation is the nucleophilic deoxofluorination, where a hydroxyl group is substituted with a fluorine atom. This reaction is typically performed on an N-protected 3-hydroxypyrrolidine to prevent side reactions with the secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.

The Core Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of chiral 3-fluoropyrrolidine from its corresponding hydroxy analog can be systematically broken down into three key stages: protection, fluorination, and deprotection.

Figure 1: General synthetic workflow for chiral 3-fluoropyrrolidine.

A crucial aspect of this pathway is the stereochemistry of the fluorination step. Reagents like Diethylaminosulfur Trifluoride (DAST) typically induce an Sₙ2-type reaction, resulting in an inversion of the stereocenter.

Figure 2: Stereochemical relationship in the synthesis of 3-fluoropyrrolidine enantiomers.

Detailed Experimental Protocols

The following protocols provide a representative methodology for the synthesis of chiral 3-fluoropyrrolidine.

Protocol 1: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Materials: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

A solution of (R)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is cooled to 0 °C.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Protocol 2: Synthesis of (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate

-

Materials: (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).

-

Procedure:

-

A solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

Diethylaminosulfur trifluoride (1.3 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

The reaction is carefully quenched at 0 °C with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous phase is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification by flash chromatography provides (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate.

-

Protocol 3: Synthesis of (S)-3-Fluoropyrrolidine Hydrochloride

-

Materials: (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate, 4M HCl in 1,4-dioxane, Diethyl ether.

-

Procedure:

-

(S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of methanol.

-

A solution of 4M HCl in 1,4-dioxane (5-10 eq) is added, and the mixture is stirred at room temperature for 3 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (S)-3-fluoropyrrolidine hydrochloride.

-

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall viability of the process. The following table presents typical yields for the synthesis of chiral 3-fluoropyrrolidine.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Amine Protection | Chiral 3-Hydroxypyrrolidine | N-Boc-Chiral 3-Hydroxypyrrolidine | 85 - 95 |

| Deoxofluorination | N-Boc-Chiral 3-Hydroxypyrrolidine | N-Boc-Chiral 3-Fluoropyrrolidine | 60 - 85 |

| Deprotection | N-Boc-Chiral 3-Fluoropyrrolidine | Chiral 3-Fluoropyrrolidine Salt | > 95 |

Conclusion and Future Outlook

The synthesis of chiral 3-fluoropyrrolidine from its readily available hydroxylated precursors represents a robust and fundamental strategy in medicinal chemistry. The ability to stereospecifically introduce fluorine provides a powerful tool for fine-tuning the properties of bioactive molecules. While the deoxofluorination approach remains prevalent, ongoing research into more sustainable and safer fluorinating agents, as well as the development of novel asymmetric syntheses from achiral starting materials, continues to expand the synthetic chemist's toolkit. For professionals in drug development, a thorough understanding of these synthetic pathways is essential for the efficient and effective design and production of next-generation therapeutics.

A Technical Guide to the Thermodynamic Properties of (R)-3-Fluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties—such as enthalpy, entropy, and Gibbs free energy of formation—is critical for predicting reaction spontaneity, optimizing synthesis pathways, understanding molecular interactions, and modeling drug-receptor binding events.

This technical guide summarizes the currently available physical data for this compound and provides a detailed overview of the established experimental and computational methodologies that would be employed to determine its core thermodynamic properties. While specific experimental thermodynamic data for this compound are not extensively available in peer-reviewed literature, this paper serves as a foundational resource for researchers seeking to characterize it.

Available Physicochemical Properties

The most commonly available form of the compound is (R)-(-)-3-Fluoropyrrolidine hydrochloride. The known properties for this salt are summarized below.

Table 1: Physicochemical Properties of (R)-(-)-3-Fluoropyrrolidine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Identifier | ||

| CAS Number | 136725-55-8 | [1][2][3][4] |

| Molecular Formula | C₄H₉ClFN | [1][2][3] |

| Molecular Weight | 125.57 g/mol | [1][2][3] |

| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [1][2] |

| Physical Data | ||

| Form | Solid (Crystals or powder) | [1] |

| Melting Point | 179-186 °C | [1][3] |

| Optical Activity [α]²⁰/D | -8.0° (c = 4 in methanol) | [1] |

| Computed Properties | ||

| Topological Polar Surface Area | 12 Ų | [2] |

| Complexity | 46.8 |[2] |

Note: These properties are for the hydrochloride salt, not the free base. Thermodynamic values will differ between the two forms.

Methodologies for Determining Core Thermodynamic Properties

To obtain fundamental thermodynamic data such as enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), a combination of experimental and computational methods is required.

Experimental Protocols

Experimental determination of thermodynamic properties provides benchmark data against which computational models can be validated. The primary techniques include calorimetry and spectroscopy.

This technique is the gold standard for determining the enthalpy of combustion (ΔH°c).[5][6] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Detailed Methodology:

-

Sample Preparation: A precisely weighed pellet (approx. 1-1.5 g) of high-purity this compound is prepared.

-

Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire of known combustion energy is positioned to make contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.[6]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium while the water is stirred continuously.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion to monitor the temperature rise (ΔT).[5]

-

Calculation:

-

The heat released by the combustion (q_comb) is calculated from the temperature change and the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.[7]

-

q_rxn = - (C_cal * ΔT)

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The molar enthalpy of combustion (ΔH°c) is calculated from q_rxn and the moles of the sample.

-

Finally, the standard enthalpy of formation (ΔH°f) is determined using the known ΔH°f values of the combustion products (CO₂, H₂O, HF, and HCl if starting from the hydrochloride salt).

-

DSC is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[8] It is highly effective for determining heat capacity (Cp), enthalpy of fusion (ΔHfus), and the temperatures of phase transitions (e.g., melting point, glass transition).[9][10][11]

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[12]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped up.

-

Data Analysis:

-

Heat Capacity (Cp): By comparing the heat flow of the sample to that of a known standard (like sapphire), the specific heat capacity of this compound can be determined as a function of temperature.[10]

-

Enthalpy of Fusion (ΔHfus): The endothermic peak observed during melting is integrated to yield the enthalpy of fusion. The onset temperature of this peak corresponds to the melting point.[9]

-

Purity Analysis: The shape of the melting peak can also be used to estimate the purity of the sample based on the Van't Hoff equation.[9]

-

The following diagram illustrates a general workflow for thermal analysis experiments.

Computational Protocols

Computational chemistry provides a powerful means to predict thermodynamic properties from first principles, bridging molecular structure with macroscopic thermodynamic data.[13][14] This is particularly useful when experimental data is scarce or difficult to obtain.

Detailed Methodology:

-

Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization is performed using a suitable quantum mechanics method (e.g., Density Functional Theory with a functional like B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule.[14][15]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation yields the zero-point vibrational energy (ZPVE) and the vibrational frequencies required for calculating thermodynamic functions.[15]

-

Thermochemical Analysis: Using the principles of statistical mechanics, the electronic energy, and the vibrational, rotational, and translational partition functions are calculated from the output of the frequency analysis.[13][16] From these partition functions, key thermodynamic properties are derived at a standard temperature (usually 298.15 K):

-

Standard Molar Entropy (S°): Calculated from the sum of translational, rotational, vibrational, and electronic contributions.

-

Enthalpy (H°): Calculated as H° = E_total + RT, where E_total is the sum of the total electronic energy, ZPVE, and thermal vibrational, rotational, and translational energies.

-

Gibbs Free Energy (G°): Calculated using the fundamental equation G° = H° - TS°.[17][18]

-

-

Enthalpy of Formation (ΔH°f): The computed absolute enthalpy (H°) is not directly the enthalpy of formation. To calculate ΔH°f, an isodesmic or atomization reaction scheme is typically used, which leverages cancellation of errors in the calculations to yield more accurate results.[19]

The following diagram illustrates a typical computational workflow for predicting thermodynamic properties.

Conclusion and Future Work

This compound is a valuable building block in pharmaceutical sciences, yet a comprehensive public dataset of its core thermodynamic properties is currently lacking. While basic physical constants for its hydrochloride salt are known, properties such as the standard enthalpy of formation, molar entropy, and Gibbs free energy of formation are essential for advanced chemical and process modeling.

This guide outlines the established experimental and computational roadmaps necessary to fully characterize this compound. The execution of bomb calorimetry and differential scanning calorimetry experiments would provide crucial benchmark data. In parallel, quantum mechanical calculations can offer a predictive framework for these properties and help elucidate the conformational effects of the fluorine substituent on the molecule's stability and energy landscape. For researchers in drug development, obtaining this data would enable more accurate modeling of its behavior, from reaction kinetics to ligand-receptor interactions, ultimately accelerating the design of novel therapeutics.

References

- 1. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]

- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. chemscene.com [chemscene.com]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. scribd.com [scribd.com]

- 7. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. scielo.br [scielo.br]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Khan Academy [khanacademy.org]

- 18. Khan Academy [khanacademy.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-Fluoropyrrolidine hydrochloride, a key chiral building block in modern medicinal chemistry. This document details its commercial availability from various suppliers, summarizes its physicochemical and safety properties, and provides detailed experimental protocols for its synthesis and its application in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound hydrochloride (CAS No. 136725-55-8) is readily available from a multitude of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥97%, with some suppliers providing higher purity grades. The compound is generally supplied as a white to off-white solid.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 97% | 1 g, 5 g |

| Chem-Impex | ≥98% (NMR) | 1 g, 5 g, 25 g |

| Ossila | >98% | 1 g, 5 g |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 1 g, 5 g |

| AstaTech | 95% | 1 g |

| Matrix Scientific | Not specified | Inquire for details |

| Santa Cruz Biotechnology | Not specified | Inquire for details |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound hydrochloride is provided below. This data has been compiled from various supplier safety data sheets (SDS) and public chemical databases.[1][2][3]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol [1] |

| Appearance | White to off-white or pale brown solid/powder[4] |

| Melting Point | 179-186 °C[5] |

| Optical Activity | [α]20/D -8.0°, c = 4 in methanol[5] |

| Solubility | No data available |

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[5]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1][3] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1][3] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1][3] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][3] |

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its incorporation can significantly influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate. Notably, it has been utilized in the development of inhibitors for Aurora kinases and phosphodiesterase 10A (PDE10A), both of which are important targets in oncology and neuroscience, respectively.[1][5]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its subsequent use in the preparation of bioactive molecules are outlined below.

Optimized Manufacturing Process of this compound Hydrochloride

The following diagram illustrates a scalable and optimized process for the manufacturing of this compound hydrochloride.

Caption: Optimized Manufacturing Process for this compound HCl.

Synthesis of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

This compound hydrochloride is a key component in the synthesis of potent Aurora kinase inhibitors. The general synthetic workflow is depicted below.

Caption: General Workflow for Aurora Kinase Inhibitor Synthesis.

A representative experimental protocol for the synthesis of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor is as follows:

Step 1: Liberation of the Free Base this compound hydrochloride is treated with a suitable base (e.g., sodium bicarbonate, triethylamine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to generate the free base, this compound. The aqueous layer is typically extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 2: Nucleophilic Aromatic Substitution To a solution of the chlorinated or otherwise activated imidazo[1,2-a]pyrazine core in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added the free base of this compound. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to scavenge the acid formed during the reaction. The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired Aurora kinase inhibitor.

Conclusion

This compound hydrochloride is a commercially accessible and highly valuable chiral building block for the synthesis of complex, biologically active molecules. Its unique structural features make it a desirable component in drug discovery programs, particularly in the development of kinase and phosphodiesterase inhibitors. The provided experimental protocols offer a foundation for its synthesis and application in the laboratory setting. As with all chemical reagents, proper safety precautions should be strictly adhered to during handling and use.

References

The Ascendant Role of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative approach for enhancing the therapeutic potential of drug candidates. Among these, fluorinated pyrrolidines represent a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of fluorinated pyrrolidines, tailored for researchers, scientists, and drug development professionals.

The introduction of fluorine into the pyrrolidine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1] These modifications have led to the development of potent and selective inhibitors of various enzymes, as well as compounds with promising antifungal and immunomodulatory activities.

Enzyme Inhibition: A Major Arena for Fluorinated Pyrrolidines

Fluorinated pyrrolidines have shown remarkable efficacy as inhibitors of several key enzymes implicated in disease pathogenesis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[2] Compound 17a from this series exhibited high DPP-4 inhibitory activity with an IC50 value of 0.017 μM.[2] Another study on prolyl-fluoropyrrolidine derivatives identified compounds 9 and 10 as potent DPP-4 inhibitors with IC50 values of 0.83 μM and 0.43 μM, respectively.[3]

Carbonic Anhydrase (CA) Inhibition

Fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[4] These compounds displayed unprecedented selectivity for hCA II, a cytosolic isoform, while being inactive against hCA I and the tumor-associated isoforms hCA IX and XII.[4] This selective inhibition highlights a new mechanism of action for this class of compounds.[4]

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

| 4-fluoropyrrolidine-2-carbonitrile (cpd 17a) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.017 μM | [2] |

| Prolyl-fluoropyrrolidine (cpd 9) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.83 μM | [3] |

| Prolyl-fluoropyrrolidine (cpd 10) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 0.43 μM | [3] |

| Fluorinated Pyrrolidine-Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Micromolar inhibition | [4] |

| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Sclerotinia sclerotiorum | High antifungal activity | [5] |

| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Pestalotiopsis | High antifungal activity | [5] |

| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Brown-rot fungi | High antifungal activity | [5] |

| 3,3-difluoro/3,3,4-trifluoropyrrolidines | Rhizoctonia solani | High antifungal activity | [5] |

Antifungal Activity

A series of novel enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives have demonstrated significant antifungal activity against common plant fungi.[5] These compounds were particularly effective against Sclerotinia sclerotiorum, Pestalotiopsis, brown-rot fungi, and Rhizoctonia solani.[5] Comparative studies revealed that the presence of fluorine atoms on the pyrrolidine ring is crucial for their antifungal potency.[5]

Immunomodulatory Effects: Targeting Toll-like Receptor Signaling

The fluorinated pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways.[6] FPP effectively inhibited the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by TLR agonists.[6] This inhibitory action extends to the downstream signaling components of TLRs, suggesting a broad immunomodulatory potential.[6]

References

- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fluorine in Pyrrolidine Ring Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into the pyrrolidine ring is a powerful strategy in medicinal chemistry and chemical biology for modulating molecular conformation and, consequently, biological activity. The high electronegativity and small size of the fluorine atom exert profound stereoelectronic effects that dictate the puckering of the five-membered ring. This guide provides an in-depth analysis of these effects, focusing on the underlying principles, the quantitative data that defines these conformations, and the experimental methods used for their characterization. The primary conformational driver is the gauche effect , a stereoelectronic preference for a gauche relationship between the electronegative fluorine and the ring nitrogen, which effectively locks the pyrrolidine into a specific Cγ-endo or Cγ-exo pucker depending on the fluorine's stereochemistry. This conformational biasing has significant implications for the structure and stability of peptides and proteins, such as collagen, and is exploited in the design of potent enzyme inhibitors.

Core Stereoelectronic Principles

The conformational landscape of the pyrrolidine ring is a dynamic equilibrium between various twisted and envelope forms. Fluorine substitution dramatically simplifies this landscape by creating a strong preference for a single dominant conformation.

The Gauche Effect